人参皂苷RG4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

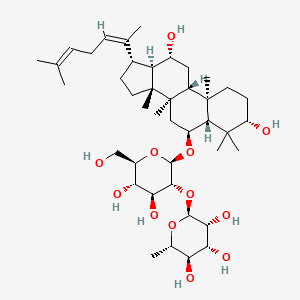

Ginsenoside RG4 is a member of the dammarane family of molecules, which are a class of natural product steroid glycosides and triterpene saponins . It is a rare ginsenoside mainly found in the leaves of Panax ginseng C. A. Meyer and the major protopanaxatriol-type ginsenoside of black ginseng . It exhibits various biological activities including anti-septic, anti-diabetic, wound healing, immune-stimulatory, and anti-antioxidant activity .

Synthesis Analysis

The biosynthetic pathway of ginsenosides is not entirely characterized, though as steroids they derive from pathways that lead to the synthesis of isoprene units . A proposed pathway converts squalene to 2,3-oxidosqualene via the action of squalene epoxidase, at which point dammaranes can be synthesized through dammarenediol synthase .Molecular Structure Analysis

Ginsenosides are triterpene saponins. Most ginsenosides are composed of a dammarane skeleton (17 carbons in a four-ring structure) with various sugar moieties (e.g. glucose, rhamnose, xylose and arabinose) attached to the C-3 and C-20 positions . The structure of these dammarane ginsenosides consists of a 4-ring, steroid-like structure .Chemical Reactions Analysis

Ginsenosides can be characterized using in situ methylation with direct analysis in real-time ionization tandem mass spectrometry . The DART ion source provides favorable conditions to methylate hydroxyl groups of ginsenoside instantaneously with tetramethylammonium hydroxide (TMAH), and it can ionize the methylated products at the same time .Physical And Chemical Properties Analysis

Ginsenoside RG4 has a molecular formula of C42H70O12 and a molecular weight of 767 . It is recommended to be stored at 28°C in a dry place .科学研究应用

Sepsis Treatment

Ginsenoside RG4 has been found to have inhibitory activities on cecal ligation and puncture-induced sepsis . It was observed that the Rg4-administered group exhibited a higher survival rate and body weight compared with the untreated control group . Rg4 treatment reduced cytokine levels, including tumor necrosis factor (TNF)-α and interleukin (IL)-1β, as well as nitric oxide (NO) levels and renal inflammation .

Anti-Inflammatory Properties

Ginsenoside F4 has been found to strongly inhibit p38 mitogen-activated protein kinase (p38 MAPK) activation in the signaling pathway . This suggests that Ginsenoside F4 could have potential applications in the treatment of inflammatory conditions.

Bone Remodeling

Ginsenosides, including F4, have been found to promote proliferation and osteogenesis of osteoblast-related cells, as well as inhibit the activity of osteoclasts . This suggests that Ginsenoside F4 could have potential applications in the treatment of bone-related conditions, such as osteoporosis.

Diabetes Treatment

Ginsenoside F4 has been found to considerably enhance the hyperglycemic state of db/db mice, alleviate dyslipidemia, and help in skeletal muscle glucose uptake . This suggests that Ginsenoside F4 could have potential applications in the treatment of diabetes.

Anti-Tumor Effects

Ginsenosides, including F4, have been found to have anti-tumor effects . This suggests that Ginsenoside F4 could have potential applications in the treatment of cancer.

Neuroprotection

Ginsenosides, including F4, have been found to have neuroprotective effects . This suggests that Ginsenoside F4 could have potential applications in the treatment of neurodegenerative diseases.

作用机制

Target of Action

Ginsenoside RG4, also known as Ginsenoside F4, is a protopanaxatriol type ginsenoside For instance, Ginsenoside Rc, a related compound, has been found to target TNF-α and DRP-1 .

Mode of Action

Ginsenosides are known to exert their functions via interactions with steroidal receptors . For example, Ginsenoside Rg1 acts through the estrogen receptor and elicits cross-talking with the insulin-like growth factor-1 receptor (IGF-IR) in neuronal cells .

Biochemical Pathways

Ginsenosides have been found to modulate multiple physiological activities . For instance, Ginsenoside Rc was found to reverse the alterations of TNF-α and DRP-1 level after oxygen-glucose deprivation reperfusion injury .

Pharmacokinetics

Studies on related ginsenosides suggest that they are quickly absorbed in the gastrointestinal tract and metabolized mainly by intestinal microflora before absorption into the blood . They are also quickly cleared from the body .

Result of Action

Ginsenoside RG4 exhibits various biological activities including anti-septic, anti-diabetic, wound healing, immune-stimulatory, and anti-antioxidant activity . In a study on Ginsenoside Rg4’s effect on sepsis, it was found that Rg4 can protect mice from cecal ligation and puncture-induced sepsis .

Action Environment

The content of ginsenosides in different parts of the ginseng plant can be affected by various biological and environmental factors . These factors include the type of soil, temperature, light intensity, and water content .

未来方向

Recent advances in the discovery and evaluation of ginsenosides as cancer therapeutic agents support further pre-clinical and clinical development of these agents for the treatment of primary and metastatic tumors . Ginsenosides may serve as a potential novel therapeutic drug or health product additive in IBD prevention and treatment in the future .

属性

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2Z)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H70O12/c1-20(2)11-10-12-21(3)23-13-16-41(8)29(23)24(44)17-27-40(7)15-14-28(45)39(5,6)36(40)25(18-42(27,41)9)52-38-35(33(49)31(47)26(19-43)53-38)54-37-34(50)32(48)30(46)22(4)51-37/h11-12,22-38,43-50H,10,13-19H2,1-9H3/b21-12-/t22-,23+,24+,25-,26+,27+,28-,29-,30-,31+,32+,33-,34+,35+,36-,37-,38+,40+,41+,42+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMBXPYXWGTFNR-KRPFXEAISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(=CCC=C(C)C)C)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C[C@@]4([C@H](C[C@H]([C@H]5[C@]4(CC[C@@H]5/C(=C\CC=C(C)C)/C)C)O)[C@@]6([C@@H]3C([C@H](CC6)O)(C)C)C)C)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H70O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ginsenoside RG4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Pyridinemethanesulfonic acid, 5-[[5-[(5-chloro-6-fluoro-4-pyrimidinyl)amino]-2-sulfophenyl]azo]-1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo-, lithium sodium salt](/img/structure/B1179573.png)